molecular formula C10H12F3NO B13610893 (R)-2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-ol

(R)-2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13610893
M. Wt: 219.20 g/mol
InChI Key: XHXQKSPRDWXJKC-VIFPVBQESA-N
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Description

(2R)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant interest in various scientific fields. This compound features an amino group, a trifluoromethyl group, and a phenyl ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The key step involves reductive amination, where the benzaldehyde reacts with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: To obtain the (2R)-enantiomer, chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent are employed.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, reducing the need for post-synthesis resolution.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogens or alkyl groups onto the phenyl ring.

Scientific Research Applications

(2R)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways: It may influence signaling pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-methyl-1-propanol: A structurally similar compound with different functional groups.

    2-amino-2-phenylethanol: Lacks the trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

(2R)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(2R)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H12F3NO/c1-6-4-7(10(11,12)13)2-3-8(6)9(14)5-15/h2-4,9,15H,5,14H2,1H3/t9-/m0/s1

InChI Key

XHXQKSPRDWXJKC-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(F)(F)F)[C@H](CO)N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)C(CO)N

Origin of Product

United States

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